![molecular formula C18H20N4O2 B2878841 N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide CAS No. 1436227-28-9](/img/structure/B2878841.png)
N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide, commonly known as PPOP, is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical regulator of cellular signaling pathways, and its dysregulation has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. PPOP has been shown to have promising therapeutic potential in these and other conditions, making it an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have synthesized derivatives of 1,3,4-oxadiazole compounds, including those related to N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide, to evaluate their antimicrobial properties. For instance, Gul et al. (2017) prepared a series of compounds by converting aryl/aralkyl organic acids into esters, hydrazides, 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols, and finally the target compounds. These compounds exhibited variable antimicrobial activity against selected microbial species, with 6d and 6f showing significant activity, indicating potential for biological screening and application trials, except for those with higher cytotoxicity such as 6h and 6l (Gul et al., 2017).
Pharmacological Evaluation
Another research focus has been on the pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Faheem (2018) studied these derivatives through docking against targets like EGFR, tubulin, COX-2, and 5-LOX, followed by investigations for their pharmacological potential. The results showed compound a3 had moderate inhibitory effects across assays, and b3 exhibited good affinity for COX-2 and 5-LOX, correlating with high analgesic and anti-inflammatory effects (Faheem, 2018).
Antibacterial Agents
Ramalingam et al. (2019) synthesized derivatives of 1,3,4-oxadiazol for antibacterial applications. Starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, the reaction with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols led to compounds with significant antibacterial activity (Ramalingam et al., 2019).
Antiprotozoal Agents
Patel et al. (2017) designed and synthesized a new series of compounds with quinoxaline-based 1,3,4-oxadiazoles showing promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This highlights the potential of these compounds as antiprotozoal agents, with particular emphasis on the lead compound 5l in a short-term in vivo model in T. cruzi (Patel et al., 2017).
Eigenschaften
IUPAC Name |
N-phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-2-10-22-11-8-14(9-12-22)18-20-16(21-24-18)13-17(23)19-15-6-4-3-5-7-15/h1,3-7,14H,8-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLJKMGRYBAIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2878759.png)

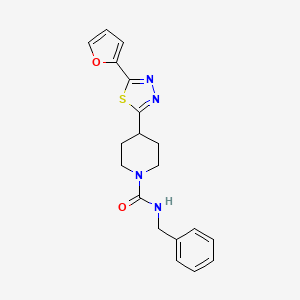
![4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2878765.png)
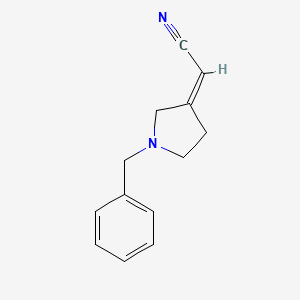
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2878768.png)
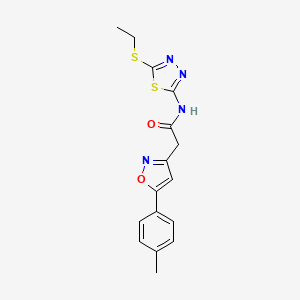
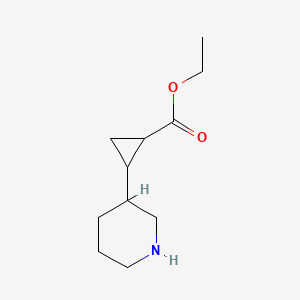
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2878774.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2878775.png)
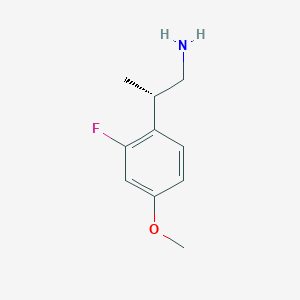
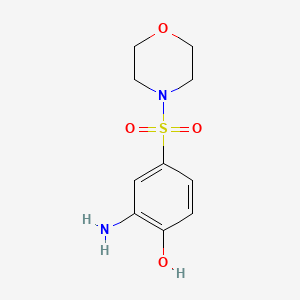

![4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2878781.png)